Cas no 690953-85-6 (3-(2-Aminoethyl)imidazolidine-2,4-dione)
3-(2-Aminoethyl)imidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 2,4-Imidazolidinedione,3-(2-aminoethyl)-(9CI)
- 3-(2-aminoethyl)imidazolidine-2,4-dione
- 3-(2-Aminoethyl)imidazolidine-2,4-dione
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- Inchi: 1S/C5H9N3O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3,6H2,(H,7,10)
- InChI Key: AJSRTXYBLJPMOB-UHFFFAOYSA-N
- SMILES: O=C1CNC(N1CCN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 168
- Topological Polar Surface Area: 75.4
3-(2-Aminoethyl)imidazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146087-0.05g |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 0.05g |
$660.0 | 2023-06-06 | ||
| Enamine | EN300-146087-0.1g |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 0.1g |
$691.0 | 2023-06-06 | ||
| Enamine | EN300-146087-0.25g |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 0.25g |
$723.0 | 2023-06-06 | ||
| Enamine | EN300-146087-0.5g |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 0.5g |
$754.0 | 2023-06-06 | ||
| Enamine | EN300-146087-1.0g |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 1g |
$785.0 | 2023-06-06 | ||
| Enamine | EN300-146087-2.5g |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 2.5g |
$1539.0 | 2023-06-06 | ||
| Enamine | EN300-146087-5.0g |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 5g |
$2277.0 | 2023-06-06 | ||
| Enamine | EN300-146087-10.0g |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 10g |
$3376.0 | 2023-06-06 | ||
| Enamine | EN300-146087-50mg |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 50mg |
$660.0 | 2023-09-29 | ||
| Enamine | EN300-146087-100mg |
3-(2-aminoethyl)imidazolidine-2,4-dione |
690953-85-6 | 100mg |
$691.0 | 2023-09-29 |
3-(2-Aminoethyl)imidazolidine-2,4-dione Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-(2-Aminoethyl)imidazolidine-2,4-dione
Recent Advances in the Study of 3-(2-Aminoethyl)imidazolidine-2,4-dione (CAS: 690953-85-6)
In recent years, the compound 3-(2-Aminoethyl)imidazolidine-2,4-dione (CAS: 690953-85-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its imidazolidine-2,4-dione core and aminoethyl side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.
The synthesis of 3-(2-Aminoethyl)imidazolidine-2,4-dione has been optimized to improve yield and purity, with recent advancements in green chemistry approaches reducing the environmental impact of its production. Researchers have employed novel catalytic systems and solvent-free conditions to achieve higher efficiency. These improvements are critical for scaling up production for preclinical and clinical studies.
Biological evaluations of 3-(2-Aminoethyl)imidazolidine-2,4-dione have revealed its activity as a modulator of key enzymatic pathways. Specifically, it has been investigated for its potential to inhibit enzymes involved in inflammatory and neurodegenerative diseases. In vitro studies demonstrate its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) targeted therapies. Additionally, its structural similarity to known pharmacophores has prompted investigations into its use as a building block for novel drug candidates.
Recent pharmacological studies have explored the compound's mechanism of action at the molecular level. Computational modeling and X-ray crystallography have provided insights into its binding interactions with target proteins, highlighting its potential as a selective inhibitor. These findings are supported by in vivo experiments showing efficacy in animal models of disease, with minimal off-target effects. Such results underscore the compound's therapeutic promise and warrant further investigation.
Despite these advancements, challenges remain in the development of 3-(2-Aminoethyl)imidazolidine-2,4-dione-based therapies. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and translate laboratory findings into clinical applications.
In conclusion, 3-(2-Aminoethyl)imidazolidine-2,4-dione (CAS: 690953-85-6) represents a versatile and promising compound in chemical biology and drug discovery. Continued research into its synthesis, biological activity, and therapeutic potential is expected to yield significant contributions to the field. Future studies should focus on optimizing its pharmacological properties and exploring its applicability in treating complex diseases.
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